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Compound Name: Talabostat mesylate

Cat. No.: B1681215 Get Quote

An In-depth Technical Guide to Talabostat Mesylate
Abstract: This technical guide provides a comprehensive overview of Talabostat mesylate
(Val-boroPro mesylate), a potent, orally active small molecule inhibitor of dipeptidyl peptidases

(DPPs). This document is intended for researchers, scientists, and drug development

professionals, detailing the compound's chemical structure, physicochemical properties,

mechanism of action, and relevant experimental protocols. All quantitative data are

summarized in structured tables, and key pathways and workflows are visualized using

diagrams to facilitate understanding.

Chemical Structure and Physicochemical Properties
Talabostat mesylate, also known as PT-100 or BXCL701, is the mesylate salt of an N-terminal

dipeptide analogue containing a boronic acid moiety.[1][2] Its chemical name is [(2R)-1-[(2S)-2-

amino-3-methylbutanoyl]pyrrolidin-2-yl]boronic acid methanesulfonate.[1] The boronic acid

group forms a stable, covalent but reversible complex with the catalytic serine residue of its

target peptidases.

Below is a simplified representation of its core chemical structure.
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Figure 1: Core components of Talabostat mesylate.

The key physicochemical properties of Talabostat mesylate are summarized in the tables

below.

Table 1: Physicochemical Properties of Talabostat Mesylate

Property Value References

Synonyms
Val-boroPro mesylate; PT-
100; BXCL701

[2][3]

CAS Number 150080-09-4 [2][3][4]

Molecular Formula C₉H₁₉BN₂O₃・CH₃SO₃H [4]

Molecular Weight 310.17 g/mol [2]

Appearance Solid [5]

Purity ≥98% [4]

Storage (Solid) Store at -20°C [4][5]

| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month |[3] |

Table 2: Solubility of Talabostat Mesylate
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Solvent Solubility References

Water ≥31 mg/mL; up to 100 mM [4]

PBS (pH 7.2) Approximately 10 mg/mL [5]

DMSO ≥11.45 mg/mL; up to 50 mM [4][6]

| Ethanol | ≥8.2 mg/mL (with sonication) |[6] |

Mechanism of Action
Talabostat is a nonselective inhibitor of several post-prolyl dipeptidyl peptidases (DPPs), a

family of serine proteases that cleave N-terminal dipeptides from polypeptides where the

penultimate residue is proline or alanine.[1][3] This inhibition is the primary mechanism through

which Talabostat exerts its diverse biological effects, including antineoplastic and

hematopoiesis-stimulating activities.[1][7]

2.1. Inhibition of Dipeptidyl Peptidases

Talabostat competitively inhibits multiple DPP enzymes with high affinity.[3] Its inhibitory activity

against key DPP family members is detailed in Table 3. The inhibition of these enzymes

prevents the degradation of various peptide hormones, chemokines, and growth factors,

thereby amplifying their downstream signaling.[2]

Table 3: Inhibitory Activity of Talabostat Mesylate against Dipeptidyl Peptidases

Target Enzyme IC₅₀ Kᵢ References

DPP-IV (CD26) < 4 nM 0.18 nM [3][8]

DPP8 4 nM 1.5 nM [3][8]

DPP9 11 nM 0.76 nM [3][8]

FAP (Fibroblast

Activation Protein)
560 nM - [3][8]

| DPP7 (QPP) | 310 nM | - |[4] |
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2.2. Downstream Signaling and Biological Effects

The inhibition of DPPs by Talabostat triggers two main downstream pathways: broad

immunomodulation and selective inflammasome activation.

Immunomodulation via DPP-IV/FAP Inhibition: By inhibiting DPP-IV and FAP, Talabostat

prevents the cleavage of various chemokines and cytokines.[1][6] This leads to their

increased bioavailability, resulting in enhanced T-cell priming, chemoattraction of T-cells and

innate effector cells, and a robust anti-tumor immune response.[3] It may also stimulate the

production of colony-stimulating factors like G-CSF, promoting hematopoiesis.[2]

Inflammasome Activation via DPP8/9 Inhibition: A distinct mechanism involves the potent

inhibition of DPP8 and DPP9. This specific inhibition activates the NLRP1b inflammasome

sensor protein, which in turn promotes the cleavage of pro-caspase-1 into its active form,

caspase-1.[4] Activated caspase-1 then triggers a form of inflammatory cell death known as

pyroptosis, specifically in monocytes and macrophages.[4]

The interconnected signaling pathways are illustrated in the diagram below.
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Figure 2: Mechanism of action of Talabostat mesylate.

Pharmacokinetic Data
Talabostat is orally bioavailable.[4] Pharmacokinetic data from a pediatric phase I trial in

patients with refractory solid tumors provides insight into its clinical behavior, as summarized in
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Table 4.

Table 4: Pharmacokinetic Parameters of Talabostat Mesylate in a Pediatric Study

Parameter Dose Value

Mean Half-life (t₁/₂) N/A 2.8 hours

Mean AUC₀₋₈ 100 µg/m² 7.0 ng•h/mL

200 µg/m² 20 ng•h/mL

350 µg/m² 34 ng•h/mL

Plasma Concentration (1 hr

post-dose)
100–350 µg/m² 0.64 to 10.1 ng/mL

Data sourced from a pediatric phase I trial.[9]

Experimental Protocols
This section provides generalized methodologies for conducting experiments with Talabostat
mesylate, based on information from technical data sheets and published studies.

4.1. In Vitro Experimental Workflow

A typical workflow for assessing the in vitro activity of Talabostat, such as in a cell proliferation

assay, is outlined below.
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1. Prepare Stock Solution
(e.g., 10 mM in DMSO)

2. Prepare Working Dilutions
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3. Seed Cells
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and allow to adhere)

5. Incubate
(Culture for a defined period,

e.g., 24-72 hours)

6. Perform Endpoint Assay
(e.g., CCK-8, MTT for proliferation,

or cytokine ELISA)

7. Data Acquisition & Analysis
(Measure signal and calculate

IC₅₀ or other metrics)
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Figure 3: General workflow for an in vitro cell-based assay.

Detailed Methodology:

Compound Preparation:

Prepare a high-concentration stock solution (e.g., 10-50 mM) by dissolving solid

Talabostat mesylate in a suitable solvent like DMSO.[4][6] Warming the tube to 37°C or
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using an ultrasonic bath can aid dissolution.[6]

For cell-based assays, create fresh working solutions by diluting the stock solution in the

appropriate aqueous buffer or cell culture medium immediately before use.[5] Ensure the

final concentration of the organic solvent (e.g., DMSO) is low enough to not affect cell

viability (typically <0.5%).[5]

Cell Culture and Treatment:

Select appropriate cell lines for the experiment (e.g., FAP-expressing tumor cells or

immune cells like PBMCs).[5][6]

Seed cells into multi-well plates at a predetermined density and allow them to attach and

stabilize overnight.

Remove the existing medium and add fresh medium containing various concentrations of

Talabostat mesylate. Include a vehicle control (medium with the same final concentration

of solvent).

Incubation and Analysis:

Incubate the treated cells for a duration relevant to the endpoint being measured (e.g., 48-

72 hours for proliferation, or shorter times for signaling pathway activation).

Perform the desired endpoint analysis. For example, to measure inhibition of proliferation

of superantigen-stimulated human PBMCs, an IC₅₀ of ~10 nM was reported.[5]

4.2. In Vivo Experimental Methodology

Animal Model Selection:

Syngeneic tumor models in mice, such as WEHI 164 fibrosarcoma or EL4 lymphoma, are

suitable for evaluating the anti-tumor and immunomodulatory effects of Talabostat.[3][8]

Compound Formulation and Administration:

Talabostat is orally active.[3] A potential vehicle for oral gavage could consist of 10%

DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[10] Prepare this formulation fresh
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daily.

Dosing regimens can vary. One study in a fibrosarcoma mouse model used a dose of 5 μg

twice per day.[5]

Endpoint Measurement:

Monitor tumor growth over time using caliper measurements.

At the end of the study, tumors and tumor-draining lymph nodes can be harvested to

measure the mRNA expression of cytokines and chemokines via qPCR to confirm the

immunomodulatory mechanism of action.[3][5]

Assess immune cell infiltration into the tumor microenvironment using

immunohistochemistry or flow cytometry.

Conclusion
Talabostat mesylate is a versatile and potent dual-action research compound. Its primary

activity as a broad inhibitor of dipeptidyl peptidases, coupled with a specific ability to activate

the NLRP1b inflammasome via DPP8/9 inhibition, makes it a valuable tool for investigating

cancer immunology, inflammation, and hematopoiesis. The data and protocols presented in this

guide offer a solid foundation for professionals engaged in preclinical drug discovery and

development to effectively utilize Talabostat mesylate in their research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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